2-Fluoro-3-isopropoxypyridine-5-boronic acid

Description

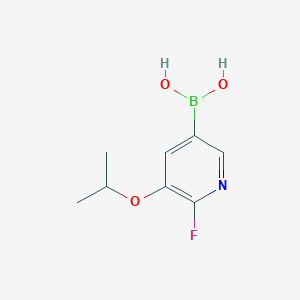

2-Fluoro-3-isopropoxypyridine-5-boronic acid is a boronic acid derivative featuring a pyridine core substituted with fluorine at position 2, an isopropoxy group at position 3, and a boronic acid moiety at position 3. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and agrochemicals. Its pinacol ester form (referenced in ) improves stability, a common strategy to mitigate boronic acid hydration or self-condensation .

Properties

IUPAC Name |

(6-fluoro-5-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQOKCQFQZHKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy

The synthesis of 2-Fluoro-3-isopropoxypyridine-5-boronic acid typically involves:

- Introduction of the boronic acid group at the 5-position of the pyridine ring.

- Installation or retention of the 2-fluoro substituent.

- Introduction of the isopropoxy group at the 3-position.

These transformations are often achieved through multi-step sequences involving halogenated pyridine precursors, boronation via metal-catalyzed borylation, and nucleophilic substitution or etherification to install the isopropoxy group.

Method 1: Metal-Catalyzed Borylation of Halogenated Pyridine Precursors

One common approach starts from a halogenated pyridine derivative such as 2-fluoro-3-halopyridine (e.g., 2-fluoro-3-chloropyridine or 2-fluoro-3-bromopyridine), which undergoes palladium-catalyzed borylation to install the boronic acid moiety at the 5-position.

| Step | Reagents and Conditions |

|---|---|

| Halogenated pyridine | 2-Fluoro-3-chloropyridine or 2-fluoro-3-bromopyridine |

| Boron source | Bis(pinacolato)diboron (B2pin2) or boron trifluoride diethyl ether |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 |

| Base | Potassium acetate or sodium hydrogencarbonate |

| Solvent | Isopropyl alcohol, toluene, or dioxane |

| Temperature | 80–100 °C |

| Time | 12–18 hours |

The reaction yields the corresponding boronate ester intermediate, which can then be hydrolyzed to the boronic acid.

Method 2: Etherification to Introduce Isopropoxy Group

To install the isopropoxy group at the 3-position, nucleophilic substitution or direct etherification is performed on the 3-hydroxy or 3-halopyridine intermediate.

Typical etherification conditions:

| Step | Reagents and Conditions |

|---|---|

| Substrate | 3-hydroxypyridine derivative or 3-halopyridine |

| Alkylating agent | Isopropyl bromide or isopropyl chloride |

| Base | Potassium carbonate or sodium hydride |

| Solvent | Acetone, DMF, or acetonitrile |

| Temperature | Room temperature to 80 °C |

| Time | 6–12 hours |

This step results in the formation of 2-fluoro-3-isopropoxypyridine intermediate.

Combined Synthetic Route Example

A representative synthetic sequence for this compound is:

- Start from 2-fluoro-3-hydroxypyridine.

- Perform etherification with isopropyl bromide under basic conditions to get 2-fluoro-3-isopropoxypyridine.

- Halogenate the 5-position if necessary (e.g., via bromination).

- Conduct palladium-catalyzed borylation of the 5-halogenated intermediate to install the boronic acid group.

Research Findings and Data

Catalysts and Yields

| Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|

| Pd(PPh3)4 (Tetrakis(triphenylphosphine)) | Isopropyl alcohol | 75–85 | Efficient for borylation step |

| Pd(dppf)Cl2 | Toluene | 70–80 | Alternative catalyst |

| Sodium hydrogencarbonate (base) | Water/Isopropanol | - | Mild base for aqueous conditions |

Reaction Times and Temperatures

| Step | Temperature (°C) | Time (hours) | Remarks |

|---|---|---|---|

| Borylation | 90 | 12–18 | Under nitrogen atmosphere |

| Etherification | 25–80 | 6–12 | Depends on substrate reactivity |

| Hydrolysis of ester | Room temperature | 1–2 | Converts boronate ester to acid |

Notes on Purification and Characterization

- After borylation, the boronate ester is typically hydrolyzed using aqueous acidic or basic conditions to yield the free boronic acid.

- Purification is commonly done by silica gel chromatography or recrystallization.

- Characterization includes NMR (¹H, ¹³C, ¹¹B), LCMS, and HPLC purity analysis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Etherification | 2-Fluoro-3-hydroxypyridine | Isopropyl bromide, K2CO3 | 25–80 °C, 6–12 h | 2-Fluoro-3-isopropoxypyridine |

| 2 | Halogenation (if needed) | 2-Fluoro-3-isopropoxypyridine | NBS or other halogenating agent | Room temp or reflux | 5-Halo-2-fluoro-3-isopropoxypyridine |

| 3 | Pd-catalyzed borylation | 5-Halo-2-fluoro-3-isopropoxypyridine | Pd(PPh3)4, B2pin2, KOAc | 90 °C, 12–18 h | Boronate ester intermediate |

| 4 | Hydrolysis | Boronate ester intermediate | Water or aqueous acid/base | Room temp, 1–2 h | This compound |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isopropoxypyridine-5-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-isopropoxypyridine-5-boronic acid is primarily utilized as a building block in the synthesis of complex organic molecules. Its boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl compounds, which are significant intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds with aryl or vinyl halides | Biaryl compounds |

| Protodeboronation | Removal of the boronic ester group | Pyridine derivatives |

Medicinal Chemistry

The compound's structural features make it a potential scaffold for drug development. Boronic acids are known to interact with biological targets through reversible covalent bonding, making them attractive candidates for enzyme inhibitors.

Case Study: Drug Development

Research has indicated that derivatives of pyridine, including this compound, can lead to the discovery of new pharmaceutical agents targeting specific enzymes involved in disease pathways. For instance, compounds derived from this boronic acid have shown promise in inhibiting proteases linked to cancer progression.

Material Science

Recent studies have explored the incorporation of pyridine-based compounds into polymers for organic electronics and optoelectronic devices. The unique properties of this compound may enhance the performance of these materials.

Table 2: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Organic Electronics | Used in the development of conductive polymers |

| Optoelectronic Devices | Enhances light absorption and charge transport |

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxypyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (Cl, CF₃) increase boronic acid reactivity by polarizing the C–B bond, accelerating transmetallation in Suzuki reactions. Conversely, electron-donating groups (OCH₃, OCH(CH₃)₂) reduce reactivity but improve solubility .

- Stability : Pinacol esters (e.g., this compound pinacol ester) enhance stability compared to free boronic acids, which may form anhydrides (e.g., 2-fluoropyridine-3-boronic acid in ) .

Reactivity in Cross-Coupling Reactions

- Target Compound : The isopropoxy group may slow coupling due to steric effects, but fluorine’s meta-directing nature ensures regioselective boronation. Demonstrated efficacy in synthesizing complex heterocycles under mild conditions .

- Methoxy Analogue () : Higher reactivity in Suzuki couplings with heteroaryl halides, yielding di(pyridyl)pyrimidines efficiently .

- Trifluoromethyl Derivatives () : Enhanced reactivity in electron-deficient systems, ideal for coupling with electron-rich aryl halides .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Solubility (Water) | LogP (Predicted) | Stability Notes |

|---|---|---|---|

| This compound | Low (improved as ester) | 1.8 | Stable as pinacol ester; hygroscopic free acid |

| 2-Methoxy-5-pyridylboronic acid | Moderate | 0.5 | Prone to anhydride formation |

| 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid | Low | 2.3 | Stable under inert atmosphere |

Table 2: Commercial Availability and Purity

Biological Activity

2-Fluoro-3-isopropoxypyridine-5-boronic acid (CAS No. 1451390-97-8) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry, particularly in the development of therapeutic agents.

The compound exhibits unique chemical properties due to the presence of a fluorine atom and a boronic acid functional group. These characteristics enhance its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀B F N O₃ |

| Molecular Weight | 197.98 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 172 °C |

| Boiling Point | 322.6 ± 52.0 °C at 760 mmHg |

This compound is thought to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine, cysteine, or threonine residues in enzymes, thereby inhibiting their activity.

- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing various signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Biological Activity Studies

Recent research has explored the biological activity of this compound in various contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested : MLL-AF9, FLT3/ITD

- IC50 Values :

- MLL-AF9: 11.2 ± 1.48 µM

- FLT3/ITD: 20.75 ± 2.625 µM

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

-

Study on Cancer Cell Lines :

- Researchers treated MLL-AF9 cells with varying concentrations of the compound for three days.

- Results indicated a significant reduction in cell viability, with a notable increase in apoptotic markers such as cleaved PARP-1.

-

Antimicrobial Efficacy :

- A comparative study assessed the antibacterial properties against standard strains.

- The compound exhibited superior activity compared to traditional antibiotics, suggesting it may serve as a novel therapeutic agent.

Q & A

Q. How do steric and electronic effects of the 3-isopropoxy group influence reactivity in Suzuki-Miyaura couplings?

The isopropoxy group’s electron-donating nature increases electron density at the boron atom, enhancing transmetallation efficiency. However, steric hindrance from the bulky isopropyl group may slow oxidative addition. Comparative studies with methoxy-substituted analogs (e.g., 2-Methoxy-5-pyridineboronic acid) show:

Q. What strategies resolve contradictions in catalytic activity data across solvent systems?

Discrepancies in catalytic activity often arise from solvent polarity and coordination effects. For example:

Q. How does the choice of base affect reactivity in cross-coupling reactions?

Bases influence reaction pathways by:

Q. What experimental designs mitigate decomposition during long-term storage?

Decomposition pathways include oxidation and hydrolysis. Mitigation strategies:

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density functional theory (DFT) calculations map electron density and frontier molecular orbitals to predict reactive sites. For 2-Fluoro-3-isopropoxypyridine-5-boronic acid:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.